molecular formula C22H22N2O4 B564505 rac Ambrisentan-d3 CAS No. 1189479-60-4

rac Ambrisentan-d3

Cat. No.: B564505
CAS No.: 1189479-60-4
M. Wt: 381.4 g/mol
InChI Key: OUJTZYPIHDYQMC-HPRDVNIFSA-N
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Description

Ambrisentan-d3 is a deuterated form of Ambrisentan, a selective type A endothelin receptor antagonist. It is primarily used in the treatment of pulmonary arterial hypertension. The deuterium atoms in Ambrisentan-d3 replace the hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ambrisentan-d3 involves the incorporation of deuterium atoms into the molecular structure of Ambrisentan. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.

    Deuterated Reagents: Using deuterated starting materials or intermediates in the synthesis process to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of Ambrisentan-d3 follows similar principles but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity of the final product by optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Quality Control: Rigorous quality control measures to ensure the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions: Ambrisentan-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, where functional groups in the compound are replaced with other groups, can be carried out using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various halogenating agents, nucleophiles, and electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols.

Scientific Research Applications

Ambrisentan-d3 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of Ambrisentan.

    Biology: Employed in biological studies to investigate the effects of deuterium substitution on the biological activity of Ambrisentan.

    Medicine: Utilized in pharmacokinetic studies to understand the drug’s behavior in the body and improve its therapeutic efficacy.

    Industry: Applied in the development of new pharmaceuticals with enhanced properties due to deuterium substitution.

Mechanism of Action

Ambrisentan-d3 exerts its effects by selectively blocking the type A endothelin receptor. Endothelin-1, an endogenous peptide, binds to this receptor and causes vasoconstriction and cell proliferation. By inhibiting this interaction, Ambrisentan-d3 allows blood vessels to relax, reducing blood pressure and alleviating symptoms of pulmonary arterial hypertension .

Comparison with Similar Compounds

    Bosentan: Another endothelin receptor antagonist used for pulmonary arterial hypertension.

    Macitentan: A dual endothelin receptor antagonist with similar applications.

    Sildenafil: A phosphodiesterase type 5 inhibitor used for pulmonary arterial hypertension and erectile dysfunction.

Uniqueness of Ambrisentan-d3: Ambrisentan-d3’s uniqueness lies in its deuterium substitution, which enhances its metabolic stability and pharmacokinetic profile compared to its non-deuterated counterpart, Ambrisentan .

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenyl-3-(trideuteriomethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJTZYPIHDYQMC-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)O)OC3=NC(=CC(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675547
Record name 2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-[(~2~H_3_)methyloxy]-3,3-diphenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189479-60-4
Record name 2-[(4,6-Dimethylpyrimidin-2-yl)oxy]-3-[(~2~H_3_)methyloxy]-3,3-diphenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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